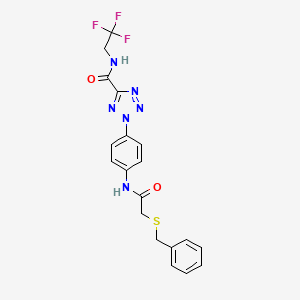
2-(4-(2-(benzylthio)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2-(benzylthio)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H17F3N6O2S and its molecular weight is 450.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-(2-(benzylthio)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available data on its biological activity, including synthesis methods, in vitro studies, and structure-activity relationships (SAR).
Synthesis
The synthesis of this compound involves multiple steps, typically starting from benzylthio derivatives and incorporating a tetrazole moiety. The procedure generally includes:
- Formation of Benzylthio Derivative : Utilizing benzylthioacetic acid as a precursor.
- Amidation Reaction : Reacting the benzylthio derivative with acetic anhydride or similar reagents to form the acetamido group.
- Tetrazole Formation : Employing cyclization reactions to introduce the tetrazole ring.
- Final Modifications : Introducing trifluoroethyl and carboxamide functionalities.
Anticancer Activity
Recent studies have demonstrated that compounds similar to the target molecule exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In Vitro Studies : Compounds bearing similar structural motifs have shown IC50 values in the micromolar range against NCI-60 cancer cell lines. Notably, derivatives with benzylthio groups were particularly effective against leukemia and solid tumor cell lines .
- Mechanism of Action : The proposed mechanism involves the inhibition of cell proliferation through apoptosis induction. This is supported by assays showing increased caspase activity in treated cells .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored:
- Screening Against Pathogens : In vitro tests revealed activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods. Active compounds demonstrated MIC values ranging from 4 to 32 µg/mL against Staphylococcus aureus and Escherichia coli respectively .
- Structure-Activity Relationship (SAR) : Variations in the benzylthio substituent significantly influenced antimicrobial efficacy, suggesting that electronic properties and steric factors play crucial roles in activity .
Data Tables
| Compound Name | IC50 (µM) | Target Cell Line | Activity Type |
|---|---|---|---|
| Compound A | 5.0 | CCRF-CEM | Anticancer |
| Compound B | 12.3 | A498 | Anticancer |
| Compound C | 8.0 | E. coli | Antimicrobial |
| Compound D | 4.0 | S. aureus | Antimicrobial |
Case Studies
- Case Study on Anticancer Activity : A study evaluated a series of benzylthio derivatives for their anticancer properties using MTS assays across multiple cancer cell lines, revealing that modifications at the acetamido position could enhance selectivity towards specific cancer types .
- Antimicrobial Efficacy Evaluation : Another investigation focused on the antimicrobial properties against resistant strains of bacteria, demonstrating that certain modifications led to improved potency against Acinetobacter baumannii, a significant pathogen on global health priority lists .
特性
IUPAC Name |
2-[4-[(2-benzylsulfanylacetyl)amino]phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O2S/c20-19(21,22)12-23-18(30)17-25-27-28(26-17)15-8-6-14(7-9-15)24-16(29)11-31-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,23,30)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOUKAFXYPGTGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














